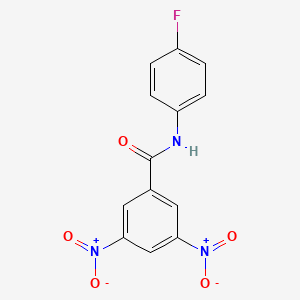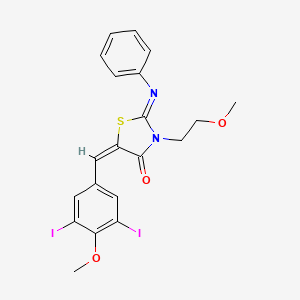![molecular formula C20H19BrN2O4S B10894343 (2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10894343.png)
(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated benzylidene group, and an ethoxyphenyl imino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with 4-ethoxyaniline to form the corresponding Schiff base. This intermediate is then reacted with thiazolidinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Methylcyclohexane: A saturated hydrocarbon used as a solvent.
Bromomethyl methyl ether: Used in the synthesis of complex molecules.
Uniqueness
(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, brominated benzylidene group, and ethoxyphenyl imino group. This structure imparts specific chemical and biological properties that distinguish it from other compounds.
Propiedades
Fórmula molecular |
C20H19BrN2O4S |
|---|---|
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19BrN2O4S/c1-4-27-14-7-5-13(6-8-14)22-20-23-19(24)18(28-20)10-12-9-15(21)17(26-3)11-16(12)25-2/h5-11H,4H2,1-3H3,(H,22,23,24)/b18-10+ |
Clave InChI |
ASYNKLCSDBTANL-VCHYOVAHSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3OC)OC)Br)/S2 |
SMILES canónico |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3OC)OC)Br)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine](/img/structure/B10894264.png)
![5-(difluoromethyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894271.png)

![2-{(2E)-2-[(2E)-(3,5-dichloro-4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10894283.png)

![Acetamide, N-[2-[(4,5-dicyano-2-nitrophenyl)amino]phenyl]-](/img/structure/B10894294.png)
![3-Chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10894313.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B10894314.png)

![[4-(3,4-dichlorobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone](/img/structure/B10894318.png)
![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B10894319.png)
![2-[(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10894331.png)
![Ethyl 5-carbamoyl-2-{[(4-chlorophenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10894339.png)
![Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B10894346.png)
